molecular formula C24H28BBrN2O4 B15062059 (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile

(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile

Cat. No.: B15062059
M. Wt: 499.2 g/mol
InChI Key: QFMHMBFUNNWMCN-VGOFRKELSA-N
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Description

(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl ring, a boronate ester, and an indole moiety, making it an interesting subject for chemical synthesis and reactivity studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Methoxylation: Addition of methoxy groups to the phenyl ring.

    Formation of the Boronate Ester: Reaction of the phenyl ring with a boronic acid or boronate ester.

    Indole Formation: Construction of the indole ring system.

    Carbonitrile Introduction: Addition of the nitrile group to the indole ring.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile: shares similarities with other brominated phenyl compounds, boronate esters, and indole derivatives.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H28BBrN2O4

Molecular Weight

499.2 g/mol

IUPAC Name

(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile

InChI

InChI=1S/C24H28BBrN2O4/c1-23(2)24(3,4)32-25(31-23)12-17-15-9-14(13-27)7-8-19(15)28-22(17)16-10-20(29-5)21(30-6)11-18(16)26/h7-11,17,22,28H,12H2,1-6H3/t17-,22-/m1/s1

InChI Key

QFMHMBFUNNWMCN-VGOFRKELSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C=C3)C#N)C4=CC(=C(C=C4Br)OC)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C=C3)C#N)C4=CC(=C(C=C4Br)OC)OC

Origin of Product

United States

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